molecular formula C6H6Cl2N2 B1427368 3,4-Dichloro-2-pyridinemethanamine CAS No. 1266114-28-6

3,4-Dichloro-2-pyridinemethanamine

Cat. No. B1427368
M. Wt: 177.03 g/mol
InChI Key: JVLPQZHALVHAHK-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-pyridinemethanamine, also known as 3,4-DCPA, is a synthetic compound that has found a variety of applications in the scientific research community. It has been used to study the biochemical and physiological effects of drugs on cells, as well as the mechanism of action of drugs and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry

The pyridine heterocycle, similar to 3,4-dichloro-2-pyridinemethanamine, plays a crucial role in developing human medicines, with over 100 marketed drugs containing this unit. An efficient strategy using transient 3,4-pyridyne intermediates has been developed for di- and tri-substituted pyridines. This methodology allows for versatile metal-catalyzed cross-coupling reactions, making 3,4-pyridynes valuable synthetic building blocks for creating highly decorated derivatives of the medicinally privileged pyridine heterocycle (Goetz & Garg, 2012).

Advancements in Organic Synthesis

The polyfunctional 2,3- and 3,4-o-bis(chloromethyl)pyridines have been utilized as precursors for various pyridine o-quinodimethane analogues. These compounds undergo regiospecific cycloaddition with electron-rich dienophiles, forming tetrahydroquinoline and -isoquinoline type adducts. This highlights the importance of such chloromethylpyridines in organic synthesis (Carly et al., 1996).

Functionalization Strategies

Different strategies have been explored for the selective functionalization of dichloropyridines, including 3,4-dichloropyridine. These strategies involve various reagents and conditions, leading to a selective attack at different positions on the pyridine ring. Such methods are significant for creating specific and functionalized derivatives of dichloropyridines (Marzi et al., 2001).

Development of Insecticides

The synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a related compound, has been reviewed. This pyridine derivative is extensively used in the creation of pesticides, highlighting the role of such compounds in agricultural chemistry (Xin-xin, 2006).

Future Directions

: Jian, Z., & Cui, D. (2012). Rare-earth metal bis(alkyl)s that bear a 2-pyridinemethanamine ligand: Dual catalysis of the polymerizations of both isoprene and ethylene. Dalton Transactions, 41(8), 2210–2217. Link : ChemicalBook. (n.d.). 3,4-Dichloro-2-pyridinemethanamine. Link : NIST Chemistry WebBook. (n.d.). 3-Pyridinemethanamine. Link

properties

IUPAC Name

(3,4-dichloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLPQZHALVHAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-pyridinemethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.